molecular formula C15H22N4O2 B12222768 4-(6-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine

4-(6-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12222768
M. Wt: 290.36 g/mol
InChI Key: VYGPXBLJPFJPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a piperidine-1-carbonyl group and a 6-methylpyrimidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4-dichloropyrimidine, and reacting it with methylamine to introduce the 6-methyl group.

    Formation of the Piperidine-1-carbonyl Group: This can be achieved by reacting piperidine with a carbonylating agent such as phosgene or triphosgene.

    Coupling Reactions: The final step involves coupling the pyrimidine derivative with the piperidine-1-carbonyl morpholine under suitable conditions, possibly using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The pyrimidine ring may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving pyrimidine derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(6-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include nucleic acids or proteins involved in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of morpholine.

    4-(6-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)thiomorpholine: Similar structure but with a thiomorpholine ring.

Uniqueness

The uniqueness of 4-(6-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

[4-(6-methylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C15H22N4O2/c1-12-9-14(17-11-16-12)19-7-8-21-13(10-19)15(20)18-5-3-2-4-6-18/h9,11,13H,2-8,10H2,1H3

InChI Key

VYGPXBLJPFJPRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCOC(C2)C(=O)N3CCCCC3

Origin of Product

United States

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